molecular formula C10H13NO2 B14302380 2-Ethenyl-4,5-dimethoxyaniline CAS No. 113138-14-0

2-Ethenyl-4,5-dimethoxyaniline

Cat. No.: B14302380
CAS No.: 113138-14-0
M. Wt: 179.22 g/mol
InChI Key: KKCLOQDGZWRCKI-UHFFFAOYSA-N
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Description

2-Ethenyl-4,5-dimethoxyaniline is an organic compound characterized by the presence of an ethenyl group attached to an aniline ring substituted with two methoxy groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4,5-dimethoxyaniline typically involves the alkylation of 4,5-dimethoxyaniline with an appropriate ethenylating agent. One common method involves the use of vinyl halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4,5-dimethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethenyl-4,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can interact with specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxyaniline: Lacks the ethenyl group but shares similar aromatic properties.

    2-Ethenyl-4-methoxyaniline: Similar structure with one less methoxy group.

    2-Ethenyl-5-methoxyaniline: Similar structure with one less methoxy group.

Properties

CAS No.

113138-14-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethenyl-4,5-dimethoxyaniline

InChI

InChI=1S/C10H13NO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1,11H2,2-3H3

InChI Key

KKCLOQDGZWRCKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=C)N)OC

Origin of Product

United States

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